(Acryloyloxy)(trioctyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloyloxy)(trioctyl)stannane is an organotin compound that features an acryloyloxy group attached to a trioctylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Acryloyloxy)(trioctyl)stannane typically involves the reaction of trioctylstannane with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (Acryloyloxy)(trioctyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The acryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: Stannic derivatives
Reduction: Lower oxidation state tin compounds
Substitution: Compounds with substituted functional groups
Scientific Research Applications
(Acryloyloxy)(trioctyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling processes.
Medicine: Investigated for its potential use in anticancer therapies and other medical applications.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (Acryloyloxy)(trioctyl)stannane involves the formation of stannyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways include:
Radical Formation: The compound can generate stannyl radicals under appropriate conditions.
Reaction Pathways: These radicals can undergo addition, abstraction, and substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Triphenyltin hydride: Similar in reactivity but with different substituents.
Tetraalkynylstannanes: Used in coupling reactions with different functional groups.
Uniqueness: (Acryloyloxy)(trioctyl)stannane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other organotin compounds. Its acryloyloxy group allows for unique substitution and polymerization reactions, making it valuable in materials science and organic synthesis.
Properties
CAS No. |
62152-78-7 |
---|---|
Molecular Formula |
C27H54O2Sn |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
trioctylstannyl prop-2-enoate |
InChI |
InChI=1S/3C8H17.C3H4O2.Sn/c3*1-3-5-7-8-6-4-2;1-2-3(4)5;/h3*1,3-8H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 |
InChI Key |
KUXAVHWJOKKQMP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.